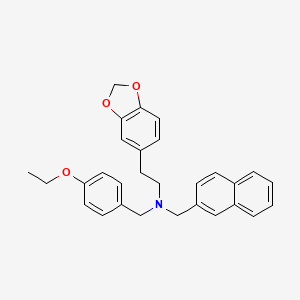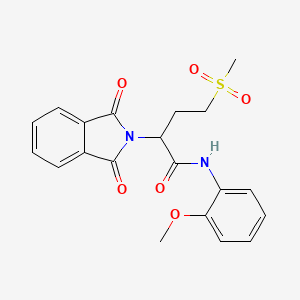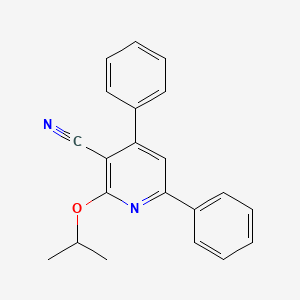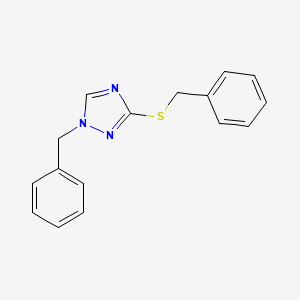
2-(1,3-benzodioxol-5-yl)-N-(4-ethoxybenzyl)-N-(naphthalen-2-ylmethyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(4-ETHOXYBENZYL)-N-(2-NAPHTHYLMETHYL)AMINE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, an ethoxybenzyl group, and a naphthylmethyl group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(4-ETHOXYBENZYL)-N-(2-NAPHTHYLMETHYL)AMINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Alkylation: The benzodioxole intermediate is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Formation of the Ethoxybenzyl Group: This involves the reaction of 4-ethoxybenzyl chloride with a suitable amine to form the ethoxybenzylamine intermediate.
Coupling with Naphthylmethyl Group: The final step involves the coupling of the ethoxybenzylamine intermediate with 2-naphthylmethyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(4-ETHOXYBENZYL)-N-(2-NAPHTHYLMETHYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the structure to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and naphthyl positions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl or naphthyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(4-ETHOXYBENZYL)-N-(2-NAPHTHYLMETHYL)AMINE is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific chemical resistance.
Mechanism of Action
The mechanism of action of N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(4-ETHOXYBENZYL)-N-(2-NAPHTHYLMETHYL)AMINE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biochemical pathways.
Modulating Receptors: Interacting with cell surface receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells by disrupting mitochondrial function or activating apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-BENZYLAMINE: Lacks the ethoxy and naphthyl groups, potentially altering its biological activity.
N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(4-METHOXYBENZYL)-N-(2-NAPHTHYLMETHYL)AMINE: Similar structure but with a methoxy group instead of an ethoxy group, which may affect its reactivity and interactions.
N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(4-ETHOXYBENZYL)-N-METHYLAMINE: Lacks the naphthyl group, which may influence its binding affinity and specificity.
Uniqueness
N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(4-ETHOXYBENZYL)-N-(2-NAPHTHYLMETHYL)AMINE is unique due to the combination of its benzodioxole, ethoxybenzyl, and naphthylmethyl groups. This unique structure may confer specific biological activities and chemical reactivity that are not observed in similar compounds.
This detailed overview provides a comprehensive understanding of N-[2-(1,3-BENZODIOXOL-5-YL)ETHYL]-N-(4-ETHOXYBENZYL)-N-(2-NAPHTHYLMETHYL)AMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C29H29NO3 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(4-ethoxyphenyl)methyl]-N-(naphthalen-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C29H29NO3/c1-2-31-27-12-8-23(9-13-27)19-30(16-15-22-10-14-28-29(18-22)33-21-32-28)20-24-7-11-25-5-3-4-6-26(25)17-24/h3-14,17-18H,2,15-16,19-21H2,1H3 |
InChI Key |
NMRBDRXLBYYZIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN(CCC2=CC3=C(C=C2)OCO3)CC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl [4-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonothioyl}amino)phenyl]acetate](/img/structure/B10878704.png)

![N-({2-[(4-chlorophenyl)acetyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide](/img/structure/B10878713.png)

![ethyl 4-[2-[[5-ethyl-4,6-bis(oxidanylidene)-1H-pyrimidin-2-yl]sulfanyl]ethanoylamino]benzoate](/img/structure/B10878725.png)
![2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B10878726.png)
![2-[1-(5-Bromo-2-methoxybenzyl)piperidin-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B10878730.png)
![2-[4-bromo-2-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B10878738.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-ethoxybenzyl)piperazine](/img/structure/B10878751.png)
![2-(4-Methoxyphenoxy)-1-[4-(4-methylbenzyl)piperazin-1-yl]ethanone](/img/structure/B10878752.png)


![2-[5-(4-Nonylphenyl)-1,3,4-oxadiazol-2-YL]phenol](/img/structure/B10878772.png)
